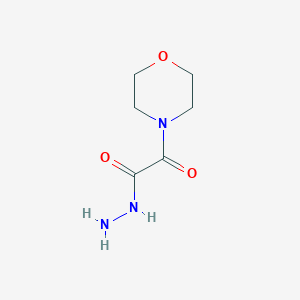

2-Morpholino-2-oxoacetohydrazide

Description

2-Morpholino-2-oxoacetohydrazide (C₆H₁₁N₃O₃) is a hydrazide derivative characterized by a morpholine ring and an oxoacetohydrazide backbone. Synthesized with an 80% yield, it forms a white crystalline powder with a melting point of 214°C . Key spectral data include:

- IR: Peaks at 1681 cm⁻¹ (C=O stretch) and 3286–3217 cm⁻¹ (N–H stretch of NH–NH₂) .

- ¹H NMR: Signals at δ=3.44 ppm (morpholine CH₂–N–CH₂), 3.65 ppm (CH₂–O–CH₂), and 10.11 ppm (NH) .

- MS: Molecular ion peak at m/z 173 (M⁺), with fragmentation patterns indicating stability of the morpholine moiety .

This compound’s structure combines the electron-donating morpholine group with a reactive hydrazide chain, making it a versatile intermediate for synthesizing heterocycles or metal complexes.

Properties

IUPAC Name |

2-morpholin-4-yl-2-oxoacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-8-5(10)6(11)9-1-3-12-4-2-9/h1-4,7H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMFZCZNJROEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2-oxoacetohydrazide typically involves the reaction of morpholine with oxalic acid dihydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2-oxoacetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the morpholine ring and the hydrazide functional group .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce the compound.

Substitution: Substitution reactions can be carried out using various halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydrazine derivatives .

Scientific Research Applications

Scientific Research Applications

2-Morpholino-2-oxoacetohydrazide serves as a building block in synthesizing various heterocyclic compounds and as a reagent in organic synthesis. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, and is investigated for potential use in drug development, particularly in designing new therapeutic agents. Additionally, it finds use in producing agrochemicals and other industrial products.

The compound's mechanism of action involves interaction with specific molecular targets and pathways, including the inhibition of certain enzymes and proteins involved in cellular processes, which leads to its biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its anticancer properties.

Use in Synthesis

The reactivity of this compound can be attributed to its functional groups, enabling it to undergo several types of reactions:

- Acylation this compound can form amide bonds with carboxylic acids, enhancing its structural integration capabilities.

- Hydrazone Formation It reacts with aldehydes or ketones to form hydrazones, which are essential in synthesizing complex molecules.

- Ring Closure The compound participates in cyclization reactions to form heterocyclic compounds, broadening its applicability in organic synthesis.

These reactions highlight the compound's utility in synthesizing more complex molecules.

Biological Activities

This compound exhibits significant biological activities. Compounds with similar structures often show antibacterial and antifungal properties. The morpholine ring enhances membrane permeability, crucial for drug delivery systems. Preliminary research suggests potential applications in treating various diseases, including cancer and infections caused by resistant bacterial strains.

Morpholino Oligonucleotides

Mechanism of Action

The mechanism of action of 2-Morpholino-2-oxoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table compares 2-Morpholino-2-oxoacetohydrazide with key analogues:

Key Observations:

- Morpholine vs. Aromatic Substitutents: The morpholine ring in this compound contributes to higher polarity and aqueous solubility compared to lipophilic aryl groups (e.g., 3-bromoanilino or chlorophenyl derivatives) .

- Reactivity : The oxoacetohydrazide core allows condensation reactions with aldehydes to form hydrazones (e.g., benzylidene derivatives in –7), a feature exploited in antitumor agent design .

- Biological Implications: Aryl-substituted analogues (e.g., 4-methylanilino) are precursors for triazoles with antimicrobial activity, while morpholine-containing derivatives may exhibit enhanced bioavailability .

Spectral and Physical Property Trends

- IR Spectroscopy: All hydrazides show C=O stretches near 1650–1700 cm⁻¹. However, this compound displays additional peaks at 1215 cm⁻¹ (C–O–C stretch of morpholine), absent in non-cyclic analogues .

- Melting Points: The high melting point (214°C) of this compound suggests strong intermolecular H-bonding via NH–NH₂ and morpholine oxygen, whereas benzylidene derivatives (–7) likely have lower melting points due to bulky substituents disrupting packing .

Biological Activity

2-Morpholino-2-oxoacetohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including cytotoxic, antimicrobial, and antiviral activities, supported by relevant research findings and data.

This compound is characterized by the presence of a morpholino group and an oxoacetohydrazide moiety. Its structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Cytotoxic Activity

Cytotoxicity assessments have revealed that this compound exhibits moderate cytotoxic effects against various cell lines. The cytotoxicity was evaluated using the Artemia salina lethality assay, where the compound demonstrated an LD50 value of approximately 56.0 µg/mL, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound

| Compound | LD50 (µg/mL) |

|---|---|

| This compound | 56.0 |

| Dactinomycin (control) | 57.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum suppressive concentration (MSC) was determined for several microorganisms, showing promising antibacterial activity.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MSC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 6538 | 12.5 |

| Bacillus subtilis ATCC 6633 | 25 |

| Escherichia coli ATCC 25922 | 6.3 |

| Pseudomonas aeruginosa ATCC 27853 | >50 |

| Candida albicans ATCC 10231 | 50 |

The results indicate that the compound is particularly effective against Gram-negative bacteria such as E. coli, with an MSC of only 6.3 µg/mL .

Antiviral Activity

Research has also explored the antiviral potential of hydrazone derivatives related to this compound. While specific data on this compound's antiviral activity remains limited, related compounds have shown efficacy in inhibiting viral replication in cell cultures, suggesting a potential pathway for further investigation .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of morpholino compounds in gene therapy applications, particularly in muscular dystrophy models. For example, morpholino oligomers have been used to induce exon skipping in dystrophin mRNA, leading to the restoration of functional dystrophin protein in mdx mice models . While these studies primarily focus on morpholinos as a class rather than specifically on this compound, they underscore the relevance of morpholino chemistry in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.